Butopiprine
Overview
Description
Butopiprine is a chemical compound with the molecular formula C19H29NO3 . It is known for its antitussive (cough suppressant) properties and also exhibits antispasmodic and local anesthetic activities . The compound is structurally characterized by a piperidine ring, which is a common feature in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butopiprine involves the esterification of 1-piperidineacetic acid with 2-butoxyethanol in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butopiprine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Butopiprine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: this compound’s antispasmodic and local anesthetic properties make it a valuable tool in physiological studies involving muscle contractions and nerve impulses.
Medicine: Its antitussive activity is of interest in the development of new cough suppressants.
Industry: This compound is used in the formulation of various pharmaceutical products due to its pharmacological properties
Mechanism of Action
Butopiprine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and cough reflex. Additionally, its local anesthetic properties are attributed to its ability to block sodium channels, thereby preventing the initiation and propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its bio-enhancing properties.
Buspirone: An anxiolytic agent with a similar piperidine structure, used in the treatment of anxiety disorders
Uniqueness
Butopiprine is unique due to its combination of antitussive, antispasmodic, and local anesthetic activities. Unlike Piperine, which is primarily used for its bio-enhancing properties, this compound has a broader range of pharmacological effects. Compared to Buspirone, this compound’s local anesthetic properties set it apart, making it useful in different therapeutic contexts .
Properties
CAS No. |
55837-15-5 |
---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3 |
InChI Key |
MNBLDUWBHRTWEP-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Appearance |
Solid powder |
55837-15-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butopiprine; Butopiprinum; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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